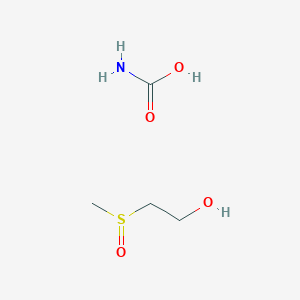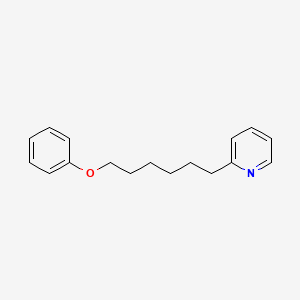
1,4-Diaminoanthracene-9,10-dione;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diaminoanthracene-9,10-dione;dihydrate, also known as 1,4-Diaminoanthraquinone, is a compound with the chemical formula C14H10N2O2. It is characterized by its two amino groups attached to an anthraquinone backbone. This compound is known for its applications in the dye industry, where it is used as a dye intermediate due to its good lightfastness and deep red color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diaminoanthracene-9,10-dione;dihydrate can be synthesized through various methods. One common method involves the reaction of 1,4-dinitroanthraquinone with reducing agents such as sodium sulfide in the presence of sodium hydroxide. The reaction is typically carried out in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of monoamino-monotosyl-anthraquinones as intermediates. This method provides a simple and efficient route for preparing unsymmetrically substituted 1,4-diaminoanthraquinones .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diaminoanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which are valuable intermediates in the synthesis of dyes and pigments .
Applications De Recherche Scientifique
1,4-Diaminoanthracene-9,10-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential anticancer and antiviral activities.
Industry: It is used in the production of pigments for textiles, plastics, and printing inks.
Mécanisme D'action
The mechanism of action of 1,4-Diaminoanthracene-9,10-dione;dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, contributing to its antibacterial and anticancer effects .
Comparaison Avec Des Composés Similaires
- 1,5-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-diol
Comparison: 1,4-Diaminoanthracene-9,10-dione;dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,5-Diaminoanthracene-9,10-dione, it has different reactivity and applications in dye synthesis. The presence of amino groups at the 1,4-positions makes it particularly suitable for certain types of chemical reactions and industrial applications .
Propriétés
Numéro CAS |
116237-89-9 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
1,4-diaminoanthracene-9,10-dione;dihydrate |
InChI |
InChI=1S/C14H10N2O2.2H2O/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18;;/h1-6H,15-16H2;2*1H2 |
Clé InChI |
IHLHAEVYUFKUKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


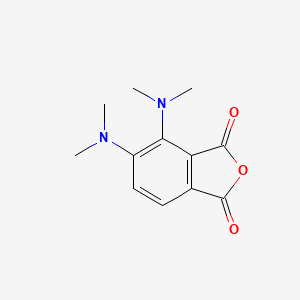
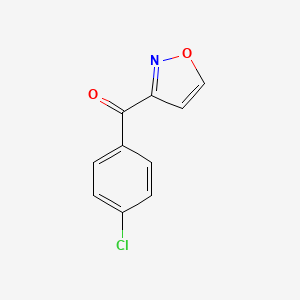
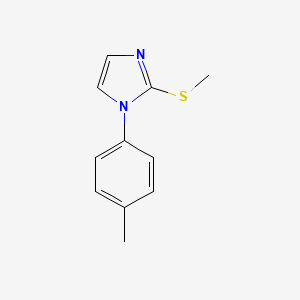
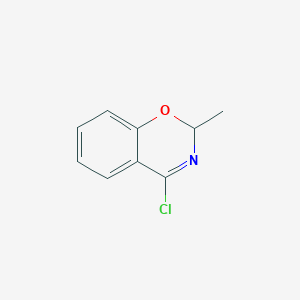
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

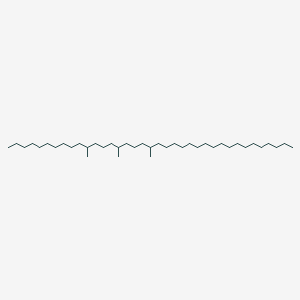


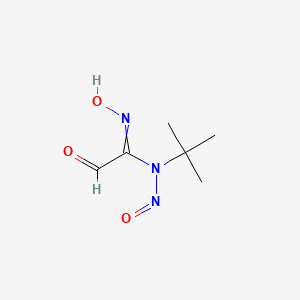
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
